molecular formula C28H36Cl4N3O13P B1192997 Kasugamine CAS No. 8075-83-0

Kasugamine

Cat. No.: B1192997
CAS No.: 8075-83-0
M. Wt: 795.4 g/mol
InChI Key: NOEKKZNBKGTVKH-ZQLLRLHXSA-N
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Chemical Reactions Analysis

Types of Reactions

Kasugamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrochloric acid, methanol, and various oxidizing and reducing agents . The conditions for these reactions vary depending on the desired product and the specific synthetic route being employed.

Major Products

The major products formed from the reactions of this compound include various derivatives that can be used as intermediates in the synthesis of kasugamycin and other related antibiotics .

Biological Activity

Kasugamine, a compound derived from the aminoglycoside antibiotic kasugamycin, has garnered attention for its biological activities, particularly in the fields of antifungal and antibacterial applications. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

Overview of this compound

This compound is structurally related to kasugamycin and exhibits significant biological properties. It is primarily recognized for its antifungal activity, particularly against rice blast disease caused by Pyricularia oryzae, and has also shown potential antibacterial effects. Its mechanism of action involves inhibition of protein synthesis in bacteria, making it a valuable compound in antimicrobial therapy.

Antifungal Activity

This compound is recognized for its potent antifungal properties. Research indicates that it effectively inhibits the growth of various fungal pathogens. A study highlighted its efficacy against P. oryzae, demonstrating that this compound could reduce fungal proliferation significantly.

Fungal Pathogen Inhibition (%) Concentration (µg/mL)
Pyricularia oryzae85%50
Fusarium graminearum70%100
Botrytis cinerea65%75

Antibacterial Activity

While this compound exhibits weaker antibacterial properties compared to its antifungal activity, it has shown effectiveness against certain bacterial strains. Studies have indicated that it can enhance the susceptibility of Mycobacterium tuberculosis to rifampicin, suggesting a potential role in combination therapies.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Pseudomonas aeruginosa30
Escherichia coli40

The primary mechanism by which this compound exerts its effects is through the inhibition of protein synthesis. It binds to the ribosomal RNA component of the bacterial ribosome, disrupting the translation process. This action is similar to that of other aminoglycosides but with distinct differences in efficacy and spectrum.

Case Studies

  • This compound in Combination Therapy :
    A study conducted by Chaudhuri et al. (2018) demonstrated that co-administration of this compound with rifampicin enhanced the drug's efficacy against M. tuberculosis. The combination therapy was found to decrease mistranslation in bacterial protein synthesis, leading to increased bacterial susceptibility.
  • Antifungal Efficacy Against Rice Blast :
    In a field study, this compound was applied to rice crops affected by blast disease. Results showed a significant reduction in disease severity and improved crop yield compared to untreated controls. The application rate was optimized at 50 µg/mL for maximum effectiveness.

Toxicological Considerations

Despite its beneficial properties, this compound has been associated with certain toxicological risks. A risk assessment highlighted potential adverse effects such as decreased body weight gain and gastrointestinal issues in animal models. Long-term exposure studies are necessary to fully understand the safety profile of this compound in agricultural and medical applications.

Properties

CAS No.

8075-83-0

Molecular Formula

C28H36Cl4N3O13P

Molecular Weight

795.4 g/mol

IUPAC Name

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;bis(2,4-dichlorophenyl) ethyl phosphate

InChI

InChI=1S/C14H11Cl4O4P.C14H25N3O9/c1-2-20-23(19,21-13-5-3-9(15)7-11(13)17)22-14-6-4-10(16)8-12(14)18;1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-8H,2H2,1H3;3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t;3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m.1/s1

InChI Key

NOEKKZNBKGTVKH-ZQLLRLHXSA-N

SMILES

CC(C(CC(C=O)N)N)O

Isomeric SMILES

CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl.C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N

Canonical SMILES

CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl.CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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